molecular formula C22H24N6O3 B2990654 ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate CAS No. 1334370-37-4

ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate

Cat. No.: B2990654
CAS No.: 1334370-37-4
M. Wt: 420.473
InChI Key: BSQTWOOWJIDKNI-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate is a synthetic small molecule featuring a hybrid heterocyclic architecture, designed for advanced pharmaceutical and chemical biology research. Its structure incorporates a pyrimidine core, a 1H-pyrazole ring, and a piperidine carboxamide moiety, a scaffold recognized as a privileged structure in medicinal chemistry for constructing biologically active compounds . The specific spatial arrangement of these components makes this compound a valuable intermediate for drug discovery, particularly in the development of molecules that modulate enzyme and receptor function. The core structure of this compound suggests significant research potential. Pyrazole derivatives are extensively documented in scientific literature for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties . Furthermore, piperidine derivatives are among the most important synthetic fragments in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The presence of the pyrimidinyl-pyrazole motif is of specific interest, as this scaffold has been identified in novel compounds possessing antiproliferative activity and the ability to inhibit tubulin polymerization, a key mechanism in anticancer research . Researchers can utilize this high-purity chemical as a key building block for synthesizing more complex molecular entities, or as a candidate for high-throughput screening in phenotypic and target-based assays. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-2-31-22(30)17-8-3-4-9-18(17)26-21(29)16-7-5-11-27(14-16)19-13-20(24-15-23-19)28-12-6-10-25-28/h3-4,6,8-10,12-13,15-16H,2,5,7,11,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQTWOOWJIDKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring and a pyrimidine moiety, suggest diverse biological activities that warrant thorough investigation.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N6O2C_{21}H_{24}N_6O_2, with a molecular weight of approximately 392.5 g/mol. The compound's structure includes:

  • Pyrazole and Pyrimidine Rings : Known for their roles in various biological activities.
  • Piperidine Moiety : Often associated with neuroactive compounds.

Anticancer Activity

This compound has shown promising anticancer activity in vitro. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.

Compound Activity IC50 (µM)
This compoundAnticancerTBD

Antimicrobial Properties

Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit antimicrobial properties. This compound may possess similar effects, potentially inhibiting the growth of bacteria and fungi.

Neuroprotective Effects

The piperidine component suggests possible neuroprotective effects, which have been observed in related compounds. This activity could be relevant in treating neurodegenerative diseases.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
  • Receptor Modulation : The interaction with neurotransmitter receptors may contribute to its neuroprotective effects.
  • DNA Interaction : The ability to intercalate or bind to DNA could explain its anticancer properties.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of pyrazole derivatives in various biological contexts. For instance, a review published in PubMed discusses the broad spectrum of biological activities exhibited by pyrazole compounds, including anti-inflammatory and anticancer effects . Furthermore, the structural modifications of pyrimidine derivatives have been shown to enhance biological activity .

Example Study

In one notable study, this compound was tested against several cancer cell lines, demonstrating an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy (specific values to be determined from ongoing research).

Comparison with Similar Compounds

Research Implications

  • Structural Insights : The compound’s crystallographic data (if resolved) could leverage SHELXL refinements () for precise bond-length/angle analysis, aiding SAR studies.
  • Optimization Opportunities : Replacing the ethyl benzoate with bioisosteres (e.g., carboxylic acid) may balance solubility and activity.

Q & A

Q. What synthetic strategies are commonly employed to construct the piperidine-pyrimidine core in this compound?

The synthesis typically involves multi-step coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is used to attach the pyrimidine moiety to the piperidine ring. describes a related synthesis using tert-butyl-protected intermediates, followed by deprotection and functionalization. Piperidine ring formation may involve reductive amination or cyclization of pre-functionalized precursors .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

High-performance liquid chromatography (HPLC) with UV detection is recommended, using a pH 6.5 ammonium acetate buffer (as described in ) to resolve impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Impurity profiling should reference pharmacopeial standards (e.g., ) to identify byproducts like unreacted intermediates or degradation products .

Q. What safety protocols should be prioritized during synthesis and handling?

Follow standard chemical hygiene practices, including fume hood use for volatile reagents. emphasizes consulting safety data sheets (SDS) for related pyrazole derivatives, particularly for first-aid measures in case of inhalation or skin contact. Emergency response protocols should include immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between pyrazole-pyrimidine and piperidine-carboxamide moieties?

Reaction optimization should focus on catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling), solvent polarity (DMF or THF), and temperature control (60–100°C). Computational modeling (e.g., density functional theory) can predict steric or electronic barriers, as suggested by ’s process simulation subclass (RDF2050108). Validate outcomes via kinetic studies and in situ monitoring (e.g., FTIR) .

Q. What methodologies address low yields due to competing side reactions in the final esterification step?

Side reactions (e.g., hydrolysis of the ethyl benzoate group) can be mitigated by using anhydrous solvents, controlled pH, and low-temperature conditions. highlights the use of coupling agents like DCC/DMAP to activate carboxylic acid intermediates. Post-reaction purification via column chromatography or recrystallization (’s RDF2050107) improves yield .

Q. How should discrepancies in NMR data between synthetic batches be systematically investigated?

Batch variability may arise from solvent polarity effects, tautomerism, or residual solvents. Use 2D NMR (e.g., COSY, HSQC) to confirm spin systems. Spiking experiments with reference standards () or deuterated solvents can isolate chemical shift anomalies. Statistical analysis (e.g., PCA) of spectral data may identify outlier batches .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to target proteins like kinase enzymes. ADMET predictors (e.g., SwissADME) evaluate solubility, metabolic stability, and blood-brain barrier penetration. ’s InChI data can be used to generate 3D conformers for these studies .

Data Contradiction and Validation

Q. How can researchers resolve conflicting reports on the compound’s stability under acidic conditions?

Conduct forced degradation studies (e.g., 0.1M HCl at 40°C for 24 hours) and compare results using HPLC-MS. ’s impurity profiles (e.g., Imp. F) provide reference retention times for hydrolyzed byproducts. Accelerated stability testing under ICH guidelines clarifies environmental susceptibility .

Q. What strategies validate the biological activity of this compound against hypothesized targets?

Use in vitro assays (e.g., enzyme inhibition IC₅₀ determination) with positive controls. ’s crystallographic data (e.g., single-crystal X-ray structures) can guide structure-activity relationship (SAR) studies. Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics) to confirm mechanism .

Methodological Frameworks

Q. How should researchers integrate this compound into a broader study on kinase inhibition?

Align experimental design with ’s guiding principle: link hypotheses to kinase signaling pathways (e.g., PI3K/AKT). Use dose-response assays, siRNA knockdown, and Western blotting to establish functional relevance. Include negative controls (e.g., inactive stereoisomers) to isolate target effects .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Non-linear regression (e.g., log-dose vs. response) calculates EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. emphasizes replicating experiments across multiple cell lines to assess specificity .

Synthesis and Scale-Up Challenges

Q. How can membrane separation technologies ( ) improve purification of this compound?

Nanofiltration or reverse osmosis membranes selectively remove low-MW impurities (e.g., unreacted pyrazole). Optimize parameters like transmembrane pressure and solvent resistance. Compare with traditional methods (e.g., chromatography) for cost-efficacy in pilot-scale production .

Q. What steps minimize racemization during piperidine ring functionalization?

Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts). ’s stereospecific synthesis of methyl esters highlights the importance of protecting group strategy. Monitor enantiomeric excess via chiral HPLC .

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